![molecular formula C17H12O4 B2990309 2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone CAS No. 130836-95-2](/img/structure/B2990309.png)
2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone (2FOMNQ) is a naturally occurring compound that is found in plants and fungi. It is a quinone-containing molecule, which means it contains two carbonyl groups, and is a member of the naphthoquinone family. 2FOMNQ has been studied for its potential biological and pharmacological activities, and is currently being investigated for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Coordination Chemistry
Naphthoquinones can act as ligands in coordination compounds due to their ability to donate electrons from the quinone oxygen atoms. The furanyl group in the compound could potentially introduce additional coordination sites or influence the electronic properties of the ligand. This can lead to the formation of novel metal complexes with unique structural and electronic characteristics, which are valuable in the study of coordination chemistry .
Medicinal Chemistry
The structural motif of naphthoquinones is present in several naturally occurring compounds with medicinal properties. Derivatives like “2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone” are often explored for their potential therapeutic applications, including their role as anti-cancer, anti-microbial, and anti-inflammatory agents. The furanyl group could modify the compound’s interaction with biological targets, enhancing its activity or specificity .
Material Sciences
Furanyl groups can undergo chemical and electrochemical oxidation to form polymers with photophysical properties. When attached to a naphthoquinone system, these polymers may exhibit novel properties such as enhanced conductivity or unique optical characteristics, making them suitable for applications in material sciences, particularly in the development of organic electronic devices .
Catalysis
Naphthoquinone derivatives can serve as catalysts in various chemical reactions due to their redox-active nature. The introduction of a furanyl group might influence the catalytic activity by altering the redox potential of the compound. This can be particularly useful in oxidation reactions or in the development of photocatalysts for sustainable energy applications .
Biomass Conversion
The furan moiety is a key component in the transformation of biomass into valuable chemicals. It can be derived from the catalytic conversion of sugars found in biomass. Compounds like “2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone” may play a role in the development of new pathways for the production of bio-based chemicals, contributing to the advancement of green chemistry .
Urease Inhibition
Furanyl-naphthoquinone derivatives have been studied for their urease inhibitory activity, which is important in the treatment of certain diseases caused by bacteria that produce urease. The specific structure of “2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone” could be explored for its potential to act as a urease inhibitor, offering a new avenue for therapeutic intervention .
Propiedades
IUPAC Name |
2-[2-(furan-2-yl)-2-oxoethyl]-3-methylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-10-13(9-14(18)15-7-4-8-21-15)17(20)12-6-3-2-5-11(12)16(10)19/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWRJTMNOXSEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

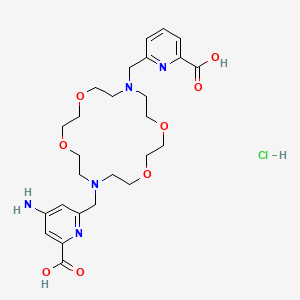
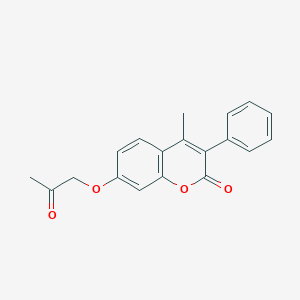
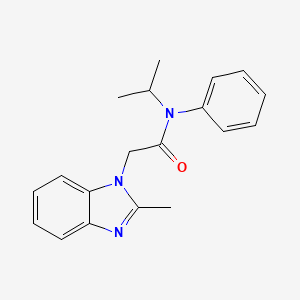
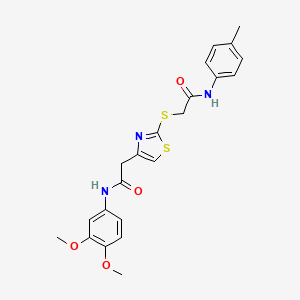

![2-(4-Chlorophenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2990233.png)
![6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine](/img/structure/B2990234.png)
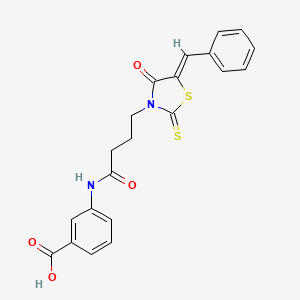
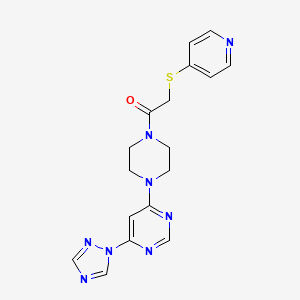
methyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2990238.png)
![1-(4-phenylpiperazin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2990244.png)
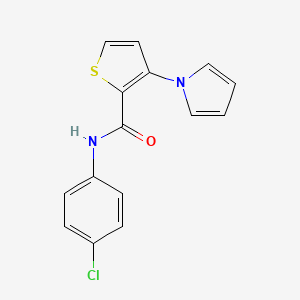
![1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2990246.png)
![N-(3-methoxybenzyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990247.png)